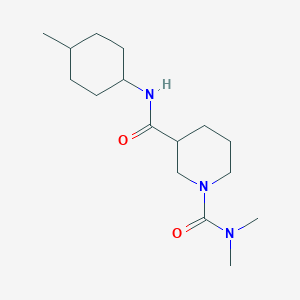
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied due to its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
Wirkmechanismus
The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide binds to a specific site on the NMDA receptor, known as the PCP binding site, and blocks the channel through which calcium ions enter the cell. This leads to a disruption of the normal functioning of the NMDA receptor, resulting in a variety of downstream effects on neuronal signaling and plasticity.
Biochemical and Physiological Effects
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. These include hyperactivity, stereotypic behavior, impaired learning and memory, and altered sensory perception. Additionally, 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide has been shown to induce neuronal cell death in certain brain regions, particularly the hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide in lab experiments is its ability to produce a state of dissociative anesthesia in animals, which can be useful for certain types of studies. However, there are also several limitations to using this compound. For example, it has a relatively short half-life, which can make it difficult to maintain a consistent level of NMDA receptor blockade over time. Additionally, the effects of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide can be highly variable depending on the dose and route of administration, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide in combination with other compounds, such as antidepressants or antipsychotics, to explore potential synergistic effects. Additionally, there is growing interest in the use of NMDA receptor antagonists as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Further research in these areas could help to elucidate the potential therapeutic applications of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide and other NMDA receptor antagonists.
Conclusion
In conclusion, 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide is a non-competitive antagonist of the NMDA receptor that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. This compound has been shown to induce a state of dissociative anesthesia in animals and produce a range of biochemical and physiological effects. While there are several limitations to using 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide in lab experiments, there are also several potential future directions for research in this area. By continuing to explore the mechanisms and potential therapeutic applications of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide, we may be able to develop new treatments for a variety of neurological and psychiatric disorders.
Synthesemethoden
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide is synthesized through a multistep process that involves the reaction of 1-methylpiperidine with 4-methylcyclohexanone to form 1-(4-methylcyclohexyl)piperidine. This intermediate is then reacted with dimethylamine and phosgene to form the final product, 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide.
Wissenschaftliche Forschungsanwendungen
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide has been widely used in scientific research to study the role of the NMDA receptor in various neurological and psychiatric disorders. This compound has been shown to induce a state of dissociative anesthesia in animals, making it a useful tool for studying the effects of NMDA receptor blockade on behavior and cognition.
Eigenschaften
IUPAC Name |
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-6-8-14(9-7-12)17-15(20)13-5-4-10-19(11-13)16(21)18(2)3/h12-14H,4-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALWTRBWCXGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)

![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)

![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)


![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)